N'-[(E)-(2-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide
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Overview
Description
N’-[(E)-(2-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(2-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide can be synthesized through the condensation reaction between 4-hydroxybenzohydrazide and 2-ethoxybenzaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(2-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide involves its interaction with molecular targets through the Schiff base moiety. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by binding to the active site. Additionally, the hydrazone group can participate in redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide
Uniqueness
N’-[(E)-(2-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C16H16N2O3 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-15-6-4-3-5-13(15)11-17-18-16(20)12-7-9-14(19)10-8-12/h3-11,19H,2H2,1H3,(H,18,20)/b17-11+ |
InChI Key |
QSRIGWNDPQECSJ-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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